NK314

Overview

Description

NK314 is a synthetic benzo[c]phenanthridine alkaloid and a potent inhibitor of topoisomerase IIα (Top2α), a critical enzyme for DNA replication and chromosome segregation . It induces DNA double-strand breaks (DSBs) by stabilizing the Top2α-DNA cleavage complex, leading to G2/M cell cycle arrest and apoptosis . Unlike traditional Top2 inhibitors, this compound uniquely degrades the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs), impairing non-homologous end joining (NHEJ), a key DNA repair pathway . This dual inhibition of Top2α and DNA-PK positions this compound as a promising therapeutic agent for cancers resistant to conventional chemotherapy, particularly in adult T-cell leukemia-lymphoma (ATL) and glioblastoma .

Preparation Methods

Structural Analysis of NK314

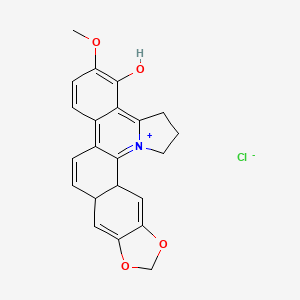

This compound (C₂₂H₁₈ClNO₄, molecular weight: 395.8 g/mol) features a complex polycyclic framework characterized by a benzo[c]phenanthridine core fused with a pyrrolo[1,2-f]phenanthridine system . Key structural elements include:

-

A methoxy group (-OCH₃) at position 12.

-

A hydroxy group (-OH) at position 15.

-

A 1,3-benzodioxole moiety integrated into the heterocyclic scaffold.

-

A quaternary ammonium chloride group contributing to its ionic character .

The SMILES notation (COC1=CC2=CC3=C(C=C2C4=C1C5=C(CCCC5=C6[N+]4=CC=C6)O)OCO3.[Cl-]) confirms the presence of these functional groups and the chloride counterion .

Characterization and Analytical Data

This compound’s structural validation relies on advanced spectroscopic and chromatographic techniques:

Table 1: Key Characterization Data for this compound

Challenges in Synthesis

-

Regioselectivity : Introducing substituents at specific positions on the polycyclic framework without side reactions.

-

Solubility : The ionic nature of this compound complicates purification; counterion exchange (e.g., chloride to besylate) might improve crystallinity.

-

Stability : Degradation under acidic or basic conditions necessitates controlled pH during synthesis .

Comparative Analysis with Analogous Alkaloids

This compound shares structural homology with natural alkaloids like fagaronine and nitidine , but its synthetic route differs in critical ways:

Table 2: Comparison of this compound with Related Compounds

Chemical Reactions Analysis

Types of Reactions: NK314 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its biological properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often in the presence of catalysts

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

NK314 has a wide range of scientific research applications, including:

Chemistry: this compound is used as a tool to study the mechanisms of topoisomerase IIα inhibition and DNA damage.

Biology: It is employed in research on cell cycle regulation, DNA repair mechanisms, and apoptosis.

Medicine: this compound is being investigated as a potential therapeutic agent for various cancers, particularly those resistant to conventional treatments.

Industry: The compound’s unique properties make it a valuable candidate for the development of new anticancer drugs

Mechanism of Action

NK314 exerts its effects primarily by inhibiting topoisomerase IIα, leading to the formation of stable DNA cleavage complexes and the induction of double-strand DNA breaks. This results in cell cycle arrest at the G2 phase and ultimately leads to cell death. Additionally, this compound induces the degradation of the catalytic subunit of DNA-dependent protein kinase, impairing DNA repair mechanisms .

Comparison with Similar Compounds

Below is a detailed analysis:

Mechanistic Differences

- Key Insight : this compound’s dual targeting distinguishes it from etoposide and HU-331. While etoposide broadly inhibits Top2 isoforms (α/β), this compound specifically targets Top2α and disrupts DNA-PK-mediated repair, enhancing cytotoxicity in DNA-PKcs-overexpressing cancers like ATL .

Cytotoxic Efficacy

Table 1: IC50 Values in Hematologic and Solid Tumor Cell Lines

- Key Findings: this compound exhibits lower IC50 values than etoposide in ATL and glioblastoma models, indicating superior potency .

Synergy with Chemotherapy Agents

Table 2: Combination Index (CI) with Cisplatin

- Key Insight : While HU-331 shows stronger synergy with cisplatin, this compound’s dual-targeting mechanism provides a broader therapeutic window, particularly in cancers with defective DNA repair pathways .

Biological Activity

NK314 is a novel synthetic benzo[c]phenanthridine alkaloid that has garnered attention for its biological activity, particularly as a topoisomerase II inhibitor. This compound demonstrates significant antitumor properties and has been studied for its mechanisms of action, efficacy against various cancer types, and potential for clinical application.

This compound primarily functions by inhibiting topoisomerase II (Top2), an enzyme crucial for DNA replication and repair. It stabilizes the topoisomerase II-DNA cleavable complex, leading to rapid DNA breaks. Notably, DNA damage occurs within one hour of treatment, even without the need for protein digestion, distinguishing it from other topoisomerase inhibitors like etoposide, which require such processes to detect DNA breaks .

Key Findings on Mechanism:

- Rapid DNA Breakage : this compound induces DNA breaks independently of proteinase K digestion.

- Inhibition of Topoisomerase IIα : It specifically targets Top2α, enhancing its effectiveness against tumors resistant to traditional topoisomerase inhibitors .

- Synergistic Effects : When combined with other agents like VP-16 (etoposide), this compound shows enhanced antitumor activity, suggesting potential for combination therapies .

Efficacy Against Cancer Types

This compound has been tested against various cancer cell lines, demonstrating potent growth inhibition. Its effectiveness is particularly notable in aggressive cancers such as adult T-cell leukemia (ATL) and prostate cancer.

Table 1: Efficacy of this compound in Various Cancer Cell Lines

Case Studies and Clinical Implications

- Adult T-cell Leukemia : In a study involving ATL patients, this compound demonstrated substantial antitumor activity by inhibiting both Top2α and DNA-dependent protein kinase (DNA-PK), suggesting a dual-target approach that may enhance therapeutic outcomes in this aggressive malignancy .

- Prostate Cancer : Research indicated that this compound could improve treatment outcomes when combined with external beam radiation therapy (EBRT), particularly in locally advanced cases. This combination therapy approach highlights the potential for this compound to act synergistically with existing treatments .

- Breast Cancer : In vitro studies revealed that this compound effectively inhibited the growth of breast cancer cell lines, indicating its broad applicability across different tumor types and its potential role in combination therapies to overcome resistance mechanisms seen in clinical settings .

Q & A

Q. What is the molecular mechanism by which NK314 induces DNA damage in cancer cells?

This compound is a synthetic benzo[c]phenanthridine compound that acts as a dual inhibitor of topoisomerase IIα (Topo IIα) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs) . It stabilizes Topo IIα-DNA cleavage complexes, leading to persistent DNA double-strand breaks (DSBs) . Unlike etoposide, this compound induces degradation of DNA-PKcs, impairing DSB repair via non-homologous end joining (NHEJ) . Methodologically, this mechanism is validated through in vitro assays (e.g., comet assays) and immunoblotting for γH2AX (a DSB marker) .

Q. How does this compound exhibit isoform specificity for Topo IIα over Topo IIβ?

This compound shows 20-fold greater potency against Topo IIα compared to Topo IIβ, as demonstrated in gene-knockout human cell lines (e.g., Nalm-6 cells). Experimental designs involve comparing IC50 values in wild-type versus Topo IIβ-deficient cells. For instance, this compound requires 98 nM for 90% inhibition in wild-type cells under continuous exposure, whereas etoposide requires 277 nM . Isoform specificity is further confirmed via kinetic assays measuring DNA cleavage-religation equilibrium .

Q. What experimental strategies can address contradictions in this compound-induced apoptosis across cell types?

Studies report variability in apoptotic responses to this compound. For example, in glioblastoma cells (MO59 K/J), this compound combined with NU7441 (a DNA-PK inhibitor) does not increase apoptosis, contrary to other cancer models . To resolve such contradictions:

- Use multiple apoptosis assays (e.g., Annexin V/PI staining, caspase-3 activation).

- Validate findings across cell lines with distinct DNA repair deficiencies (e.g., LIG4−/− mutants) .

- Control for drug exposure time , as this compound’s cytotoxicity is less time-dependent than etoposide .

Q. How can researchers optimize combination therapies involving this compound?

This compound synergizes with cisplatin and other Topo II inhibitors (e.g., etoposide) in glioblastoma models. Synergy is quantified via combination index (CI) analysis (Chou-Talalay method) using CompuSyn software . For example:

- Cisplatin/NK314 combinations show moderate synergism (CI < 1) at low doses, reducing toxicity .

- DNA-PK inhibitors (e.g., NU7441) enhance this compound’s efficacy by blocking DSB repair .

Q. What methodologies are critical for assessing this compound’s genotoxicity and secondary malignancy risks?

While this compound avoids etoposide-like secondary leukemia risks in preclinical models, its genotoxicity must be rigorously evaluated:

- Comet assays to quantify DSBs .

- Chromosomal translocation analysis (e.g., spectral karyotyping) in long-term cultures .

- In vivo models with p53-deficient mice to assess tumorigenic potential .

Q. How do researchers reconcile conflicting data on this compound’s dependence on DNA repair pathways?

This compound’s cytotoxicity involves both homologous recombination (HR) and NHEJ, but contradictions arise in repair-deficient cells. For example, LIG4−/− cells (NHEJ-deficient) remain sensitive to this compound, suggesting HR compensates . To clarify:

- Use siRNA knockdown of HR/NHEJ genes (e.g., BRCA1, XRCC4).

- Apply DNA repair inhibitors (e.g., NU7441 for NHEJ, AZD2461 for PARP) .

Q. What are the key considerations for translating this compound into clinical trials?

This compound completed Phase I trials as a monotherapy but has not advanced further . Challenges include:

- Biomarker identification : Topo IIα expression levels in tumors .

- Combination dosing : Preclinical data suggest synergy with platinum agents, but clinical schedules must minimize overlapping toxicities .

- Resistance mechanisms : Upregulation of efflux transporters (e.g., P-gp) or alternative repair pathways .

Properties

CAS No. |

208237-49-4 |

|---|---|

Molecular Formula |

C22H18ClNO4 |

Molecular Weight |

395.8 g/mol |

IUPAC Name |

12-methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(13),2,4(8),9,11,14,19,21,23-nonaen-15-ol;chloride |

InChI |

InChI=1S/C22H17NO4.ClH/c1-25-19-9-12-8-17-18(27-11-26-17)10-14(12)22-21(19)20-13(4-2-6-16(20)24)15-5-3-7-23(15)22;/h3,5,7-10H,2,4,6,11H2,1H3;1H |

InChI Key |

BRFDCAFDRFHEKX-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C3CCC[N+]3=C4C5C=C6C(=CC5C=CC4=C2C=C1)OCO6)O.[Cl-] |

Canonical SMILES |

COC1=CC2=CC3=C(C=C2C4=C1C5=C(CCCC5=C6[N+]4=CC=C6)O)OCO3.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NK314; NK-314; NK 314. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.